7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 . The molecular weight of this compound is 132.1625 .Chemical Reactions Analysis
While specific chemical reactions involving “7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” are not available in the retrieved data, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Triazines : The imidazo[1,2-a]pyridine system has been used to synthesize fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004).
Creation of Imidazo-pyrimidines : Research on synthesizing various 7-substituted 2,3-dihydroimidazo[1,2-c]pyrimidines has been conducted, indicating the compound's utility in creating novel heterocyclic structures (Clark & Ramsden, 1971).
Production of Pyridinones : The compound has been used in synthesizing 7-(aryl)-8-nitro-2,3,6,7-tetrahydroimidazo[1,2-a]pyridinones and related structures, highlighting its versatility in creating diverse molecular frameworks (Bayat, Rezaee, & Zhu, 2017).
Catalytic and Reactive Properties
Catalytic Activity : The imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, especially in the oxidation of catechol to o-quinone, showing their potential in catalysis research (Saddik et al., 2012).
SRN1 Reactions : This compound has been a subject of study in SRN1 (nucleophilic aromatic substitution) reactions, providing insights into the reactivities of different electrophile halides (Vanelle, Szabo, & Crozet, 2008).
Oxidative Amination : A unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for synthesizing 2-nitro-3-arylimidazo[1,2-a]pyridines demonstrates the compound's role in developing new synthetic methods (Monir, Bagdi, Ghosh, & Hajra, 2014).
Structural and Electron Density Studies
X-ray Structural Investigations : Studies on the charge distributions and crystal structures of imidazo[1,2-a]pyridine derivatives, including the impact of nitro-group insertion on the electron density distribution, have been conducted (Tafeenko, Paseshnichenko, & Schenk, 1996).
Microbial Degradation Mechanism : Research on the microbial degradation of compounds containing 7-Methyl-8-nitroimidazo[1,2-a]pyridine structure offers insights into environmental interactions and degradation pathways of such compounds (Cai et al., 2015).
properties
IUPAC Name |
7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-5-2-3-11-4-6(9(13)14)10-8(11)7(5)12(15)16/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHLCUBLOIXXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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